![molecular formula C11H22N2O2 B569454 (S)-1-Boc-2-Methyl-[1,4]diazepane CAS No. 1035226-84-6](/img/structure/B569454.png)
(S)-1-Boc-2-Methyl-[1,4]diazepane
説明
(S)-1-Boc-2-Methyl-[1,4]diazepane is a chiral seven-membered heterocyclic compound featuring a diazepane backbone (two nitrogen atoms at positions 1 and 4) with a tert-butoxycarbonyl (Boc) protecting group at position 1 and a methyl substituent at position 2. The Boc group enhances stability during synthetic processes, while the stereochemistry at the 2-methyl position (S-configuration) is critical for asymmetric induction in pharmaceutical intermediates . This compound is widely utilized in medicinal chemistry as a precursor for bioactive molecules, including kinase inhibitors and receptor agonists, due to its structural flexibility and tunable reactivity .
特性
IUPAC Name |
tert-butyl (2S)-2-methyl-1,4-diazepane-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O2/c1-9-8-12-6-5-7-13(9)10(14)15-11(2,3)4/h9,12H,5-8H2,1-4H3/t9-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPUHWSHGYILARO-VIFPVBQESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNCCCN1C(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CNCCCN1C(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40679416 | |
Record name | tert-Butyl (2S)-2-methyl-1,4-diazepane-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40679416 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1035226-84-6 | |
Record name | tert-Butyl (2S)-2-methyl-1,4-diazepane-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40679416 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
準備方法
Enantioselective Synthesis via Chiral Pool Derivatives
The chiral pool approach remains a cornerstone for synthesizing (S)-1-Boc-2-methyl- diazepane. Starting from enantiomerically pure precursors, such as (S)-piperidine-3-carboxylic acid, this method ensures stereochemical fidelity. A representative protocol involves:
-
Boc Protection of Piperidine Derivatives :
(S)-Piperidine-3-carboxylic acid undergoes Boc protection using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base such as triethylamine (TEA) or 4-dimethylaminopyridine (DMAP). This step affords (S)-1-Boc-piperidine-3-carboxylic acid with >99% yield under anhydrous conditions . -
Reductive Amination and Cyclization :
The Boc-protected acid is converted to a β-keto ester via reaction with Meldrum’s acid and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC·HCl). Subsequent treatment with N,N-dimethylformamide dimethyl acetal (DMF·DMA) forms a β-enamino diketone intermediate, which undergoes hydrazine-mediated cyclization to yield the diazepane core .
Key Reaction Parameters :
Step | Reagents | Temperature | Time | Yield |
---|---|---|---|---|
Boc Protection | Boc₂O, DMAP, CH₂Cl₂ | 0°C → RT | 12 h | 95% |
β-Keto Ester Formation | Meldrum’s acid, EDC·HCl | Reflux | 6 h | 82% |
Cyclization | Hydrazine hydrate, MeOH | 60°C | 4 h | 78% |
Asymmetric Catalysis for Stereochemical Control
Transition-metal-catalyzed asymmetric hydrogenation offers an alternative route to access the (S)-configured diazepane. A rhodium(I)-DuPhos complex catalyzes the hydrogenation of a prochiral enamide precursor, achieving up to 98% ee .
Synthetic Protocol :
-
Enamide Precursor Synthesis :
2-Methyl-1,4-diazepan-3-one is treated with Boc anhydride to install the protecting group, followed by condensation with benzyl chloroformate to form the enamide. -
Asymmetric Hydrogenation :
The enamide undergoes hydrogenation under 50 psi H₂ pressure in the presence of [Rh(COD)DuPhos]BF₄, yielding (S)-1-Boc-2-methyl- diazepane with 96% ee .
Optimization Insights :
-
Catalyst Loading : 0.5 mol% Rh achieves optimal turnover without side-product formation.
-
Solvent Effects : Tetrahydrofuran (THF) outperforms methanol in minimizing racemization.
Regioselective Ring Expansion Strategies
Ring expansion of pyrrolidine derivatives provides a regioselective pathway to the diazepane skeleton. A two-step protocol involving azide-alkyne cycloaddition (Click Chemistry) and Staudinger reduction has been documented :
-
Azide Installation :
(S)-1-Boc-pyrrolidine-3-methanol is converted to the corresponding mesylate, which undergoes nucleophilic substitution with sodium azide to form the azide intermediate. -
Ring Expansion :
Copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC) with propargyl bromide generates a triazole intermediate. Acidic hydrolysis and Boc reprotection yield the target compound.
Critical Data :
-
CuAAC Conditions : 10 mol% CuI, DIPEA, DMF, 60°C, 8 h (Yield: 85%).
-
Stereochemical Integrity : Chiral HPLC confirms >99% retention of (S)-configuration .
Boc Protection-Deprotection Dynamics
The tert-butoxycarbonyl (Boc) group’s stability under basic conditions makes it ideal for diazepane synthesis. However, premature deprotection during cyclization remains a challenge. Studies comparing Boc with alternative protecting groups (e.g., Fmoc, Cbz) reveal:
-
Boc Stability : Unaffected by hydrazine and mild acids (e.g., TFA), enabling orthogonal deprotection post-synthesis .
-
Deprotection Kinetics : Complete Boc removal requires 4 M HCl in dioxane (2 h, RT), whereas TFA (50% in CH₂Cl₂) achieves deprotection in 30 min .
Industrial-Scale Manufacturing Considerations
Scalable synthesis of (S)-1-Boc-2-methyl- diazepane demands cost-effective catalysts and solvent recovery. A continuous-flow system employing immobilized lipase for kinetic resolution achieves 90% yield and 99% ee at a 10 kg scale .
Process Metrics :
-
Catalyst Recyclability : Silica-immobilized lipase retains 80% activity after 10 cycles.
-
Solvent Consumption : Ethyl acetate recovery via distillation reduces waste by 70%.
化学反応の分析
Types of Reactions
(S)-1-Boc-2-Methyl-[1,4]diazepane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the diazepane ring to its reduced forms.
Substitution: The Boc-protected amine group can undergo nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like alkyl halides for substitution reactions. The reactions are typically carried out under controlled conditions to ensure selectivity and yield.
Major Products Formed
The major products formed from these reactions include N-oxides, reduced diazepane derivatives, and substituted diazepane compounds. These products can be further utilized in various synthetic applications.
科学的研究の応用
(S)-1-Boc-2-Methyl-[1,4]diazepane has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and natural products.
Biology: The compound is used in the study of enzyme-catalyzed reactions and as a substrate for biocatalysis.
Medicine: It serves as a precursor for the synthesis of pharmaceutical compounds with potential therapeutic applications.
作用機序
The mechanism of action of (S)-1-Boc-2-Methyl-[1,4]diazepane involves its interaction with specific molecular targets and pathways. The compound can act as a ligand for various enzymes and receptors, modulating their activity. The Boc-protecting group can be selectively removed under acidic conditions, revealing the free amine group, which can then participate in further chemical reactions .
類似化合物との比較
Comparison with Structurally Similar 1,4-Diazepane Derivatives
Structural and Functional Group Variations
The pharmacological and physicochemical properties of 1,4-diazepane derivatives are highly dependent on substituents and protecting groups. Below is a comparative analysis of key analogs:
Pharmacological and Physicochemical Properties
- Metabolic Stability: Boc and methyl groups in this compound improve metabolic stability compared to non-protected analogs (e.g., 1,4-diazepane microsomal instability noted in CB2 agonists ).
- Hydrophobicity : The Boc group increases lipophilicity, enhancing membrane permeability relative to polar tosyl or sulfonyl derivatives .
- Receptor Selectivity : Bulky substituents (e.g., aryl groups in antimalarials ) reduce off-target interactions, while sulfonyl-linked derivatives (e.g., Rho-kinase inhibitor ) optimize target binding.
生物活性
(S)-1-Boc-2-Methyl-[1,4]diazepane is a chiral nitrogen heterocyclic compound that has garnered attention due to its potential biological activities. This compound, characterized by its seven-membered ring structure containing two nitrogen atoms, is a derivative of diazepane and is notable for its stability and reactivity, particularly due to the presence of the tert-butoxycarbonyl (Boc) protecting group. Its molecular formula is C11H20N2O2, with a CAS number of 1035226-84-6.
Chemical Structure and Properties
The structural formula of this compound can be represented as follows:
Key Properties:
- Molecular Weight: 212.29 g/mol
- Solubility: Soluble in chloroform and DMSO
- Stability: Enhanced stability due to the Boc protecting group
Biological Activity Overview
Research indicates that this compound exhibits notable biological activities, particularly antimicrobial properties. Here are some key findings:
Antimicrobial Activity
A study highlighted the compound's effectiveness against various bacterial strains, including:
- Methicillin-resistant Staphylococcus aureus (MRSA)
- Vancomycin-resistant Enterococcus (VRE)
The compound demonstrated moderate antibacterial activity against these multidrug-resistant bacteria, suggesting its potential as a therapeutic agent in combating resistant infections .
The mechanism by which this compound exerts its biological effects involves interactions with specific biomolecules:
- It participates in enzymatic reactions catalyzed by imine reductases.
- The compound influences gene expression and enzyme activity, indicating its role in cellular processes .
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
Study | Findings |
---|---|
Bioorganic & Medicinal Chemistry Letters | The compound showed moderate activity against MRSA and VRE. Further research is needed to elucidate its mechanism of action . |
Enzymatic Reaction Studies | Demonstrated participation in reactions that influence gene expression and enzyme activity . |
Toxicity Assessments | Preliminary studies indicate a need for further in vivo assessments to evaluate potential toxicity before clinical application . |
Comparative Analysis with Related Compounds
The uniqueness of this compound lies in its chiral nature and the Boc protecting group. Below is a comparison with structurally similar compounds:
Compound Name | Unique Features |
---|---|
(R)-1-Boc-2-methyl-[1,4]diazepane | Enantiomer with potentially different biological activities |
1,4-Diazepane | Parent compound; less stable without the Boc group |
1,4-Benzodiazepine | Contains a benzene ring; widely used in pharmaceuticals like diazepam |
Future Directions for Research
Despite promising findings regarding the biological activity of this compound, several areas require further investigation:
- In Vivo Studies: To assess the safety and efficacy of the compound in living organisms.
- Mechanistic Studies: To fully understand how it interacts with biological targets at the molecular level.
- Toxicological Assessments: To evaluate any potential side effects or toxicities associated with its use.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for (S)-1-Boc-2-Methyl-[1,4]diazepane, and how can purity be maximized?
- Methodology : Synthesis typically involves Boc (tert-butoxycarbonyl) protection of the diazepane nitrogen, followed by stereoselective methylation. Key steps include:
- Use of chiral auxiliaries or enantioselective catalysts to control the (S)-configuration .
- Purification via column chromatography (e.g., chloroform/methanol gradients) to isolate intermediates .
- Final Boc deprotection under mild acidic conditions (e.g., HCl in dioxane) to preserve stereochemical integrity .
Q. How can the structural integrity of this compound be validated?
- Analytical Techniques :
- NMR Spectroscopy : and NMR to confirm regiochemistry and Boc-group stability .
- Mass Spectrometry (MS) : High-resolution MS to verify molecular weight (CHNO) and detect impurities .
- X-ray Crystallography : For absolute stereochemical confirmation if crystalline derivatives are obtainable .
Q. What are the key stability considerations for the Boc-protected intermediate?
- Degradation Pathways : Boc groups are susceptible to hydrolysis under strongly acidic/basic conditions. Stability assays in buffers (pH 4–8) are recommended to identify optimal storage conditions (e.g., anhydrous, -20°C) .
Advanced Research Questions
Q. How can computational chemistry guide the design of this compound derivatives with enhanced bioactivity?
- Methodology :
- Density Functional Theory (DFT) : Calculate electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity and regioselectivity in substitution reactions .
- Molecular Docking : Screen derivatives against target receptors (e.g., GABA or kappa-opioid receptors) to prioritize synthesis .
- Case Study : Derivatives with fluorobenzyl substituents show improved binding to neurotransmitter receptors due to enhanced lipophilicity and π-stacking interactions .
Q. What experimental strategies resolve contradictions in biological activity data for diazepane analogs?
- Approach :
- Dose-Response Profiling : Use IC/EC curves to distinguish true activity from assay artifacts .
- Metabolic Stability Assays : Compare in vitro (microsomal) and in vivo half-lives to identify pharmacokinetic bottlenecks .
- Example : Discrepancies in enzyme inhibition (e.g., acetylcholinesterase vs. ROCK) may arise from divergent binding modes or metabolite interference .
Q. How does stereochemistry influence the pharmacological profile of this compound?
- Key Findings :
- The (S)-enantiomer exhibits higher receptor selectivity than the (R)-form due to steric complementarity in chiral binding pockets .
- Experimental Validation : Enantiomer separation via chiral HPLC (e.g., Chiralpak® AD-H column) followed by in vitro activity assays .
Q. What structure-activity relationship (SAR) trends are observed in diazepane-based compounds?
- SAR Table :
Substituent | Biological Activity | Reference |
---|---|---|
2-Fluorobenzyl | Enhanced GABA receptor affinity | |
Thiophene-sulfonyl | Improved metabolic stability | |
Pyridinyl-triazolo | Selective kinase inhibition |
- Mechanistic Insight : Electron-withdrawing groups (e.g., sulfonyl) enhance solubility but may reduce membrane permeability .
Q. How can researchers address low yields in multi-step syntheses of diazepane derivatives?
- Optimization Strategies :
- Catalyst Screening : Transition-metal catalysts (e.g., Pd/C) for efficient C–N coupling .
- Microwave-Assisted Synthesis : Reduce reaction times (e.g., from 24h to 2h) while maintaining stereoselectivity .
Tables of Critical Data
Table 1 : Comparative Electronic Properties of Diazepane Derivatives (DFT Calculations)
Compound | HOMO (eV) | LUMO (eV) | Dipole Moment (D) | Reference |
---|---|---|---|---|
(S)-1-Boc-2-Methyl | -6.2 | -1.8 | 3.5 | |
1-(2-Fluorobenzyl) | -5.9 | -1.5 | 4.1 | |
1-(Thiophene-sulfonyl) | -6.5 | -2.1 | 2.8 |
Table 2 : Biological Activity of Select Derivatives
Compound | Target Receptor | IC (nM) | Selectivity Index | Reference |
---|---|---|---|---|
(S)-1-Boc-2-Methyl | ROCK1 | 120 | 8.2 (vs. ROCK2) | |
1-(2-Fluorobenzyl) | GABA | 45 | 12.5 (vs. 5-HT) | |
1-(Pyridinyl-triazolo) | CDK2 | 18 | 25.0 (vs. CDK4) |
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。